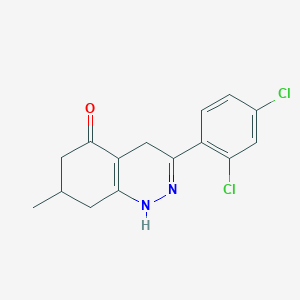

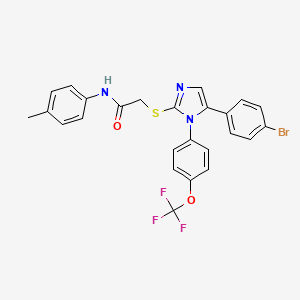

![molecular formula C18H13ClFN3O3 B3014819 2-(4-氯苯氧基)-N-[2-(2-氟苯氧基)嘧啶-5-基]乙酰胺 CAS No. 1396760-05-6](/img/structure/B3014819.png)

2-(4-氯苯氧基)-N-[2-(2-氟苯氧基)嘧啶-5-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide is a chemical compound that has been found to have potential applications in scientific research. The compound is commonly referred to as CFTR corrector, and it has been studied extensively for its ability to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In

科学研究应用

放射合成和影像应用

该化合物的衍生物已被用于正电子发射断层扫描 (PET) 成像的放射性配体的开发,特别是针对转运蛋白 (18 kDa)。例如,合成了 [18F]DPA-714 等放射性标记衍生物,用于使用 PET 进行体内成像,在神经影像学研究中评估神经炎症过程方面显示出巨大的潜力 (Dollé 等人,2008)。

抗菌和抗肿瘤剂

该化合物的衍生物已被合成作为潜在的抗肿瘤和抗菌剂。例如,无环核苷酸水解酶肟酸被创建为核苷酸还原酶的抑制剂,显示出作为抗肿瘤剂的希望 (Farr 等人,1989)。此外,其他研究集中于创建具有抗菌活性的化合物,为寻找新的治疗选择做出贡献 (Hossan 等人,2012)。

配体蛋白相互作用和效率建模

该化合物的类似物已被探索其在配体蛋白相互作用和效率建模中的潜力,例如在染料敏化太阳能电池 (DSSC) 中的使用和分析其非线性光学 (NLO) 活性。这些研究提供了对该化合物在传统药物以外的应用的见解,包括可再生能源技术 (Mary 等人,2020)。

除草剂筛选

一些衍生物显示出除草活性,表明它们在农业应用中的潜力。初步筛选已经确定了对特定杂草具有抑制活性的化合物,证明了该化合物在医药和农业领域的通用性 (方海滨,2007)。

作用机制

Target of Action

The primary target of 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide is the voltage-gated sodium (Na+) channels . These channels play crucial roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .

Mode of Action

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide acts as a state-dependent sodium channel blocker . It binds to the sodium channels, blocking the influx of sodium ions. This compound is approximately 1000 times more potent, has 2000-fold faster binding kinetics, and exhibits greater levels of state dependence than existing drugs .

Biochemical Pathways

By blocking the sodium channels, this compound disrupts the propagation of action potentials in neurons. This disruption can alleviate the hyperexcitability associated with chronic pain conditions .

Pharmacokinetics

in partial sciatic nerve ligation, Freund’s complete adjuvant, and postincisional pain .

Result of Action

The result of the compound’s action is the reduction of neuronal hyperexcitability, which can lead to a decrease in chronic pain . Importantly, it does not produce motor deficits in the accelerating Rotarod assay of ataxia at doses up to 30 mg/kg p.o., indicating a therapeutic index >10, which was superior to carbamazepine and lamotrigine .

Action Environment

The action environment of this compound is primarily the nervous system, specifically the neurons where the voltage-gated sodium channels are located

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3/c19-12-5-7-14(8-6-12)25-11-17(24)23-13-9-21-18(22-10-13)26-16-4-2-1-3-15(16)20/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYYWEUHRALKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

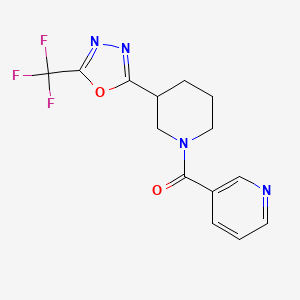

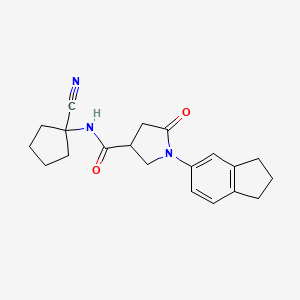

![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B3014739.png)

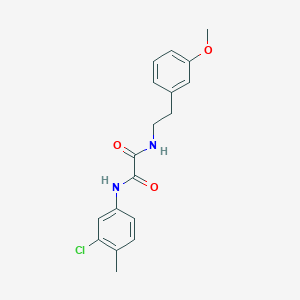

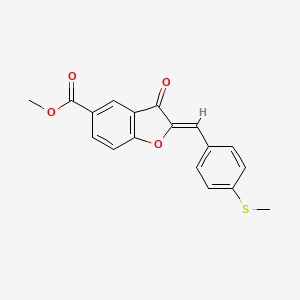

![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)

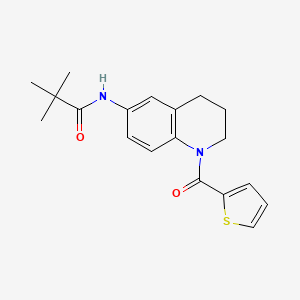

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3014746.png)

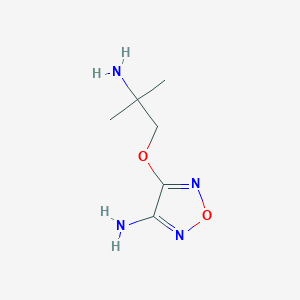

![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)

![N-(4-methoxybenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014759.png)